2-(4-(Methoxy)phenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
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Overview
Description
The compound is a silane derivative, which are compounds containing silicon atoms with hydrogen and various other functional groups . The methoxy and phenoxy groups suggest the presence of oxygen, carbon, and hydrogen atoms in the compound .
Chemical Reactions Analysis
Silane derivatives are generally reactive and can participate in various chemical reactions . The reactivity of this specific compound would likely depend on the functional groups present and their arrangement in the molecule .Scientific Research Applications
Synthesis and Transformation Applications
- Synthesis and transformation of [difluoro(phenylseleno)methyl]-trimethylsilane : This paper discusses an efficient strategy for synthesizing difluoro(phenylseleno)methyl]trimethylsilane, further used as a nucleophilic difluoromethylating reagent. This implies potential applications in the synthesis of complex organic compounds (Qin et al., 2005).
Regio-Controlled Synthesis
- Regio-controlled synthesis of substituted phenols : This research demonstrates the use of related silane compounds in the regio-controlled synthesis of substituted phenols and methyl salicylates, highlighting its potential in targeted organic synthesis (Chan & Brownbridge, 1981).
Electrochemistry and Battery Technology
- Novel silane compounds as electrolyte solvents for Li-ion batteries : The study explores the use of novel silane compounds as non-aqueous electrolyte solvents in lithium-ion batteries. This points towards applications in energy storage and battery technology (Amine et al., 2006).
Surface Modification and Hydrophobicity
- Use of p-toluenesulfonic acid for the controlled grafting of alkoxysilanes onto silanol containing surfaces : This research involves modifying surfaces using methoxysilanes to achieve various levels of hydrophobicity. It shows the potential of silane compounds in surface engineering and material science (García et al., 2007).
Polymerization and Material Science
- Radical polymerization of tetrafluoroethylene in solutions of trimethoxysilanes : This paper discusses the formation of fluoroalkoxysilane oligomers through radical polymerization, indicating applications in creating new polymeric materials (Kim et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
trimethyl-[1,1,2,2-tetrafluoro-2-(4-methoxyphenoxy)ethyl]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F4O2Si/c1-17-9-5-7-10(8-6-9)18-11(13,14)12(15,16)19(2,3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGNGBKUGFQBRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C(F)(F)[Si](C)(C)C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F4O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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